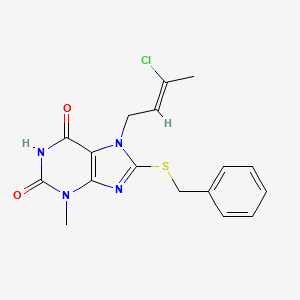![molecular formula C19H11ClN4 B11986736 2-(3-chlorophenyl)-1H-imidazo[4,5-b]phenazine CAS No. 114991-76-3](/img/structure/B11986736.png)
2-(3-chlorophenyl)-1H-imidazo[4,5-b]phenazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-chlorophenyl)-1H-imidazo[4,5-b]phenazine is a heterocyclic compound that belongs to the phenazine family. Phenazines are known for their diverse biological activities, including antimicrobial, antitumor, and antioxidant properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorophenyl)-1H-imidazo[4,5-b]phenazine typically involves the condensation of 3-chloroaniline with 1,2-diaminobenzene under oxidative conditions . The reaction is often catalyzed by palladium or copper catalysts, which facilitate the formation of the imidazo[4,5-b]phenazine core. The reaction conditions usually involve heating the reactants in a suitable solvent, such as ethanol or dimethylformamide, at elevated temperatures (around 100-150°C) for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of recyclable catalysts and environmentally benign solvents, are being explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-(3-chlorophenyl)-1H-imidazo[4,5-b]phenazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Halogenation, nitration, and sulfonation reactions can introduce different functional groups onto the phenazine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include various substituted phenazine derivatives, which can exhibit different biological activities and chemical properties .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(3-chlorophenyl)-1H-imidazo[4,5-b]phenazine involves its interaction with cellular targets, leading to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in microbial cells, leading to cell death . In cancer cells, the compound can interfere with cellular signaling pathways, inhibiting cell proliferation and inducing apoptosis .
Comparison with Similar Compounds
Similar Compounds
Phenazine: The parent compound with a simpler structure.
Pyocyanin: A naturally occurring phenazine with antimicrobial properties.
Clofazimine: A phenazine derivative used in the treatment of leprosy.
Uniqueness
2-(3-chlorophenyl)-1H-imidazo[4,5-b]phenazine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. Its chlorophenyl group enhances its antimicrobial and antitumor activities compared to other phenazine derivatives .
Properties
CAS No. |
114991-76-3 |
|---|---|
Molecular Formula |
C19H11ClN4 |
Molecular Weight |
330.8 g/mol |
IUPAC Name |
2-(3-chlorophenyl)-10H-imidazo[4,5-b]phenazine |
InChI |
InChI=1S/C19H11ClN4/c20-12-5-3-4-11(8-12)19-23-17-9-15-16(10-18(17)24-19)22-14-7-2-1-6-13(14)21-15/h1-10,21H |
InChI Key |
YYCJAIBXIHTUDO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC3=CC4=NC(=NC4=CC3=N2)C5=CC(=CC=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-{[(4-hydroxy-1-isopentyl-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate](/img/structure/B11986656.png)
![2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]thio}-N'-[(E)-1-phenylethylidene]acetohydrazide](/img/structure/B11986685.png)

![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11986701.png)
![3-tert-butyl-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11986705.png)
![8-[(2E)-2-(butan-2-ylidene)hydrazinyl]-3-methyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11986708.png)
![9-bromo-2-(4-methoxyphenyl)-5-(4-methylphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11986715.png)
![[9-Chloro-2-(2-naphthyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL](4-methylphenyl)methanone](/img/structure/B11986716.png)
![4-Bromo-2-[2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol](/img/structure/B11986717.png)

![3,5-dichloro-N-[3-chloro-4-(2,3,5-trichlorophenoxy)phenyl]-2-hydroxybenzamide](/img/structure/B11986727.png)

![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-1H-indol-3-ylmethylidene]acetohydrazide](/img/structure/B11986743.png)

